

An In-depth Technical Guide to Cy3 Diacid(diso3): Chemical Properties and Specifications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy3 diacid(diso3)

Cat. No.: B3067758

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Cy3 diacid(diso3)**, a fluorescent dye widely utilized in biological and biomedical research. This document details the dye's specifications, experimental protocols for its application, and visual representations of key processes to support researchers in its effective implementation.

Core Chemical and Physical Properties

Cy3 diacid(diso3), also known as sulfo-Cy3 carboxylic acid, is a water-soluble, orange-fluorescent dye belonging to the cyanine family. The presence of two sulfonate groups and a carboxylic acid moiety enhances its hydrophilicity, making it particularly suitable for labeling biological molecules in aqueous environments. Its fluorescence is characterized by a high quantum yield and strong photostability, rendering it a robust tool for various fluorescence-based applications.

Quantitative Specifications

The following tables summarize the key quantitative data for **Cy3 diacid(diso3)** and its non-sulfonated counterpart, Cy3 carboxylic acid, for comparative purposes.

Table 1: Spectroscopic Properties

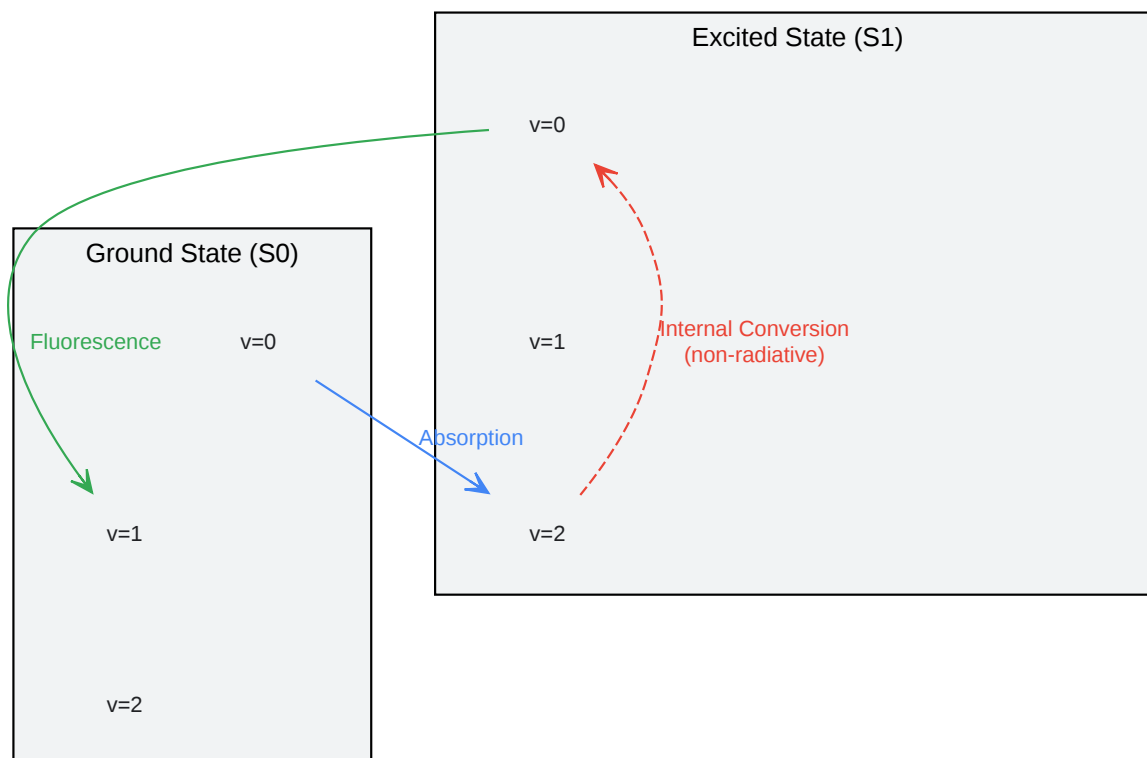
Property	Cy3 diacid(diso3) / Sulfo-Cy3 carboxylic acid	Cy3 carboxylic acid (non-sulfonated)
Excitation Maximum (λ_{ex})	~548 - 555 nm	~555 nm
Emission Maximum (λ_{em})	~563 - 570 nm	~570 nm
Molar Absorptivity (ϵ)	~150,000 - 162,000 cm ⁻¹ M ⁻¹	~150,000 cm ⁻¹ M ⁻¹
Fluorescence Quantum Yield (Φ)	~0.1 - 0.31	~0.31

Table 2: Physicochemical Properties

Property	Cy3 diacid(diso3) / Sulfo-Cy3 carboxylic acid	Cy3 carboxylic acid (non-sulfonated)
Molecular Formula	C30H35N2NaO8S2	C30H36N2O2
Molecular Weight	~638.7 g/mol	~456.6 g/mol
Solubility	Water, DMSO, DMF	DMSO, DMF, Dichloromethane (DCM)
Storage Conditions	-20°C, protected from light	-20°C, protected from light

Fluorescence Mechanism: A Jablonski Diagram Perspective

The fluorescence of **Cy3 diacid(diso3)** can be conceptually understood through a Jablonski diagram. Upon absorption of a photon of light, the molecule is elevated from its electronic ground state (S0) to an excited singlet state (S1). Following a rapid, non-radiative internal conversion to the lowest vibrational level of the excited state, the molecule returns to the ground state through the emission of a photon, a process known as fluorescence.



[Click to download full resolution via product page](#)

Caption: Jablonski diagram illustrating the fluorescence process of Cy3.

Experimental Protocols

Protein Labeling with **Cy3 diacid(diso3)** via Carbodiimide Chemistry

This protocol outlines the covalent conjugation of **Cy3 diacid(diso3)** to a primary amine on a protein, such as an antibody, using a two-step carbodiimide reaction.

Materials:

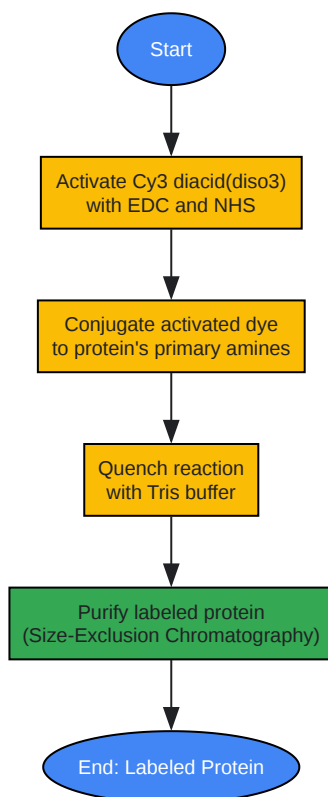
- **Cy3 diacid(diso3)**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Methodology:

- Dye Activation:
 - Dissolve **Cy3 diacid(diso3)** in DMSO to prepare a stock solution (e.g., 10 mg/mL).
 - In a microcentrifuge tube, combine **Cy3 diacid(diso3)**, EDC, and NHS (or sulfo-NHS) in Activation Buffer. A molar ratio of approximately 1:10:25 (Dye:EDC:NHS) is a good starting point.
 - Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
- Protein Conjugation:
 - Immediately add the activated Cy3-NHS ester solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific application, typically ranging from 5:1 to 20:1.
 - Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rotation.
- Quenching and Purification:
 - Add Quenching Buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.
 - Purify the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The first

colored fraction to elute will be the labeled protein.



[Click to download full resolution via product page](#)

Caption: Workflow for labeling a protein with **Cy3 diacid(diso3)**.

Immunofluorescence Staining with a Cy3-Labeled Antibody

This protocol provides a general workflow for using a Cy3-labeled antibody for immunofluorescence staining of cultured cells.

Materials:

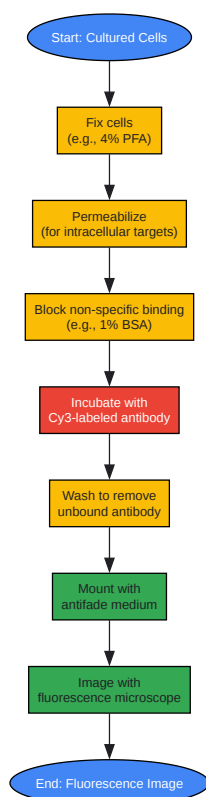
- Cells cultured on coverslips
- Phosphate-Buffered Saline (PBS)

- Fixation Solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Cy3-labeled primary or secondary antibody
- Antifade mounting medium

Methodology:

- Cell Fixation:
 - Wash the cells twice with PBS.
 - Fix the cells with Fixation Solution for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS.
- Permeabilization (for intracellular targets):
 - Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
 - Wash the cells three times with PBS.
- Blocking:
 - Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
- Antibody Incubation:
 - Dilute the Cy3-labeled antibody in Blocking Buffer to the desired concentration.
 - Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
- Washing:

- Wash the cells three to five times with PBS, with each wash lasting 5 minutes, to remove unbound antibodies.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
 - Image the cells using a fluorescence microscope with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).



[Click to download full resolution via product page](#)

Caption: General workflow for immunofluorescence staining.

This guide provides foundational information and protocols for the use of **Cy3 diacid(diso3)**. Researchers are encouraged to optimize these protocols for their specific experimental systems and applications to achieve the best results.

- To cite this document: BenchChem. [An In-depth Technical Guide to Cy3 Diacid(diso3): Chemical Properties and Specifications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3067758#cy3-diacid-diso3-chemical-properties-and-specifications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com